(5-Bromopyrimidin-2-yl)methyl pivalate
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Overview
Description
(5-Bromopyrimidin-2-yl)methyl pivalate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom at the 5-position and a pivalate ester group at the 2-position of the pyrimidine ring makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrimidin-2-yl)methyl pivalate typically involves the bromination of a pyrimidine precursor followed by esterification with pivalic acid. One common method is as follows:
Bromination: The starting material, 2-methylpyrimidine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated intermediate is then reacted with pivalic acid (trimethylacetic acid) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyrimidin-2-yl)methyl pivalate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic aromatic substitution (SNAr) reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Reduction: Formation of 2-methylpyrimidine.
Oxidation: Formation of 2-carboxypyrimidine derivatives.
Scientific Research Applications
(5-Bromopyrimidin-2-yl)methyl pivalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromopyrimidin-2-yl)methyl pivalate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and pivalate ester group can influence the compound’s binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine derivative used in selective palladium-catalyzed cross-coupling reactions.
2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: Compounds with similar pyrimidine core structures used in medicinal chemistry.
Pyrimido[4,5-d]pyrimidine derivatives:
Uniqueness
(5-Bromopyrimidin-2-yl)methyl pivalate is unique due to the presence of both a bromine atom and a pivalate ester group, which can influence its reactivity and interactions with other molecules
Biological Activity
(5-Bromopyrimidin-2-yl)methyl pivalate, a compound characterized by its brominated pyrimidine structure, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound’s chemical identity is defined by the following properties:
- Molecular Formula: C10H12BrN2O2
- Molecular Weight: 272.12 g/mol
- CAS Number: 1400807-81-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. The bromine atom in the pyrimidine ring plays a crucial role in enhancing the compound's binding affinity to these targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study:
In vitro tests demonstrated that treatment with varying concentrations of this compound led to a dose-dependent reduction in cell viability in human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of bacterial and fungal pathogens.
Research Findings:
A study evaluated the antimicrobial efficacy of this compound against several strains, including Staphylococcus aureus and Candida albicans. Results showed that the compound inhibited microbial growth at low micromolar concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Anticancer, Antimicrobial | 10 |
5-Fluorouracil | Anticancer | 15 |
Pyrimidine derivatives | Variable (depends on substitution) | 20–50 |
Research Applications
The versatility of this compound extends beyond basic research to potential therapeutic applications:
- Cancer Therapy: As an anticancer agent, it may be developed into a novel treatment for various malignancies.
- Infectious Diseases: Its antimicrobial properties suggest applications in treating infections resistant to conventional antibiotics.
Properties
CAS No. |
1400807-81-9 |
---|---|
Molecular Formula |
C10H13BrN2O2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
(5-bromopyrimidin-2-yl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)9(14)15-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3 |
InChI Key |
BWLORVRFFSNPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=NC=C(C=N1)Br |
Origin of Product |
United States |
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